molecular formula C8H8FNO2 B168591 Methyl 4-amino-3-fluorobenzoate CAS No. 185629-32-7

Methyl 4-amino-3-fluorobenzoate

Cat. No.: B168591
CAS No.: 185629-32-7
M. Wt: 169.15 g/mol
InChI Key: DOMJYWCXCVFKCA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-fluorobenzoate is an organic compound with the molecular formula C₈H₈FNO₂ It is a derivative of benzoic acid, where the carboxyl group is esterified with a methoxy group, and the aromatic ring is substituted with an amino group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-fluorobenzoate can be synthesized through the reduction of methyl 3-fluoro-4-nitrobenzoate. The typical procedure involves dissolving methyl 3-fluoro-4-nitrobenzoate in a mixture of ethyl acetate and methanol, followed by the addition of palladium on carbon (Pd/C) as a catalyst. The reaction mixture is then subjected to a hydrogen atmosphere at room temperature for several hours. After the reaction is complete, the mixture is filtered, and the solvent is removed to obtain the desired product as a solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-fluorobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group in the precursor compound can be reduced to an amino group using hydrogen gas and a palladium catalyst.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-amino-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-amino-3-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-3-fluorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its amino and fluorine substituents. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects. The exact pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Methyl 4-amino-3-fluorobenzoate can be compared with other similar compounds, such as:

  • Methyl 3-amino-4-fluorobenzoate
  • Methyl 2-amino-5-fluorobenzoate
  • Methyl 4-amino-2,5-difluorobenzoate

Uniqueness: The unique combination of an amino group at the 4-position and a fluorine atom at the 3-position on the aromatic ring distinguishes this compound from its analogs. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it valuable for certain applications .

Properties

IUPAC Name

methyl 4-amino-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMJYWCXCVFKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457888
Record name methyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185629-32-7
Record name methyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 150 ml ethyl acetate was dissolved 5.74 grams methyl 3-fluoro-4-nitrobenzoate and the resulting solution was hydrogenated in the Parr apparatus (45 psi) over 600 mg 10% Pd-on-C for about 45 minutes, when the hydrogen uptake ceased. The catalyst was removed by filtration and the solvent was removed in vacuo to give 4.86 grams methyl 3-fluoro-4-aminobenzoate as an off-white solid, m.p. 107°-110° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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5.74 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-fluoro-4-nitrobenzoate(2.14 g, 10.8 mmol) and iron powder(2.63 g) in acetic acid(22 ml) was stirred at 50° C. for 2.5 h. After cooling down to room temperature, CH2Cl2(100 ml) and water(300 ml) was added to the mixture and filtered to remove iron powder. The organic layer was separated and the aqueous layer was extracted with CH2Cl2(70 mlx2). The CH2Cl2 solution was combined, washed with water, brine, dried(Na2SO4), and concentrated to give 1.77 g(97%) of pale brown solid.
Quantity
2.14 g
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reactant
Reaction Step One
Quantity
22 mL
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solvent
Reaction Step One
Name
Quantity
2.63 g
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catalyst
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100 mL
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Name
Quantity
300 mL
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reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

Methyl 3-fluoro-4-nitrobenzoate (5.18 g, 26.0 mmol) in a 1:1 mixture (50 mL) of EtOH and AcOEt with 10% Pd/C (0.52 g) was hydrogenated on a Parr hydrogenation apparatus at 40 psi. Pd/C was removed by filtration through a pad of Celite® 545. The filtrate was concentrated under vacuum. The residue was diluted with AcOEt, washed with brine, and dried over anhydrous MgSO4. Evaporation of solvent under vacuum gave the title compound (4.17 g, 95% yield) as a pale solid.
Quantity
5.18 g
Type
reactant
Reaction Step One
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Quantity
50 mL
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reactant
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Quantity
0.52 g
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Quantity
0 (± 1) mol
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Reaction Step Four
Yield
95%

Synthesis routes and methods IV

Procedure details

Into a 2000-mL round-bottom flask maintained with a nitrogen atmosphere, was placed a solution of methyl 3-fluoro-4-nitrobenzoate (98 g, 492.46 mmol, 1.00 equiv) in ethyl acetate:methanol=1:1 (1000 mL). Then Pd/C (10 g, 10 wt %, Degussa type) was added. The flask was fitted with a balloon of hydrogen, and the heterogeneous reaction mixture was stirred fo(16 h under a hydrogen atmosphere at 30°C. The catalyst solids were filtered off and the filtrate was concentrated under vacuum to give the deisred product methyl 4-amino-3-fluorobenzoate.
Quantity
98 g
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0 (± 1) mol
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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